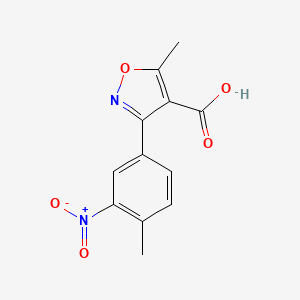

5-Methyl-3-(4-methyl-3-nitrophenyl)isoxazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C12H10N2O5 |

|---|---|

Molecular Weight |

262.22 g/mol |

IUPAC Name |

5-methyl-3-(4-methyl-3-nitrophenyl)-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C12H10N2O5/c1-6-3-4-8(5-9(6)14(17)18)11-10(12(15)16)7(2)19-13-11/h3-5H,1-2H3,(H,15,16) |

InChI Key |

FVRTXIVKKFRRCP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NOC(=C2C(=O)O)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 5-Methyl-3-(4-methyl-3-nitrophenyl)isoxazole-4-carboxylic acid generally follows a multi-step route involving:

- Formation of an ethyl 5-methylisoxazole-4-carboxylate intermediate through cyclization reactions.

- Introduction of the substituted nitrophenyl group at the 3-position of the isoxazole ring.

- Hydrolysis of the ester to the corresponding carboxylic acid.

- Purification and crystallization of the final product.

This approach is consistent with methods used for related isoxazole derivatives, where the key intermediate is the ethyl 5-methylisoxazole-4-carboxylate, which can be functionalized further.

Detailed Synthetic Steps

Step 1: Preparation of Ethyl Ethoxymethyleneacetoacetic Ester

- React ethylacetoacetate with triethylorthoformate and acetic anhydride at 75–150 °C.

- This forms ethyl ethoxymethyleneacetoacetic ester, a key precursor for the isoxazole ring formation.

Step 2: Cyclization to Ethyl-5-Methylisoxazole-4-Carboxylate

- Combine the ester formed in Step 1 with sodium acetate or a trifluoroacetic acid salt and hydroxylamine sulfate.

- Maintain temperature between −20 °C and 10 °C during addition of hydroxylamine sulfate.

- Continue stirring and reflux to complete cyclization to ethyl-5-methylisoxazole-4-carboxylate.

- Isolate and purify the crude product by extraction and drying.

Step 3: Introduction of the 4-Methyl-3-Nitrophenyl Group

- The 3-position substitution with a 4-methyl-3-nitrophenyl group can be achieved by nucleophilic aromatic substitution or by coupling reactions involving appropriate aromatic aldehydes or halides.

- One approach involves nucleophilic addition of an amine group on the isoxazole intermediate with an aromatic aldehyde catalyzed by indium(III) trifluoromethanesulfonate, yielding imine derivatives that can be further transformed to the nitrophenyl-substituted isoxazole.

Step 4: Hydrolysis to this compound

- Hydrolyze the ethyl ester under acidic or basic conditions to yield the free carboxylic acid.

- Purify by crystallization using solvents such as toluene, acetic acid, ethyl acetate, or their mixtures.

- Crystallization parameters (temperature, solvent ratio, time) are optimized to obtain high-purity product.

Reaction Conditions and Optimization

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Formation of ethyl ethoxymethyleneacetoacetic ester | 75–150 °C, ethylacetoacetate + triethylorthoformate + acetic anhydride | Yields key intermediate |

| 2 | Cyclization to ethyl-5-methylisoxazole-4-carboxylate | −20 °C to 10 °C, sodium acetate or trifluoroacetic acid salt + hydroxylamine sulfate, reflux 85–90 °C | Careful temperature control to avoid by-products |

| 3 | Aromatic substitution/coupling | Use of aromatic aldehyde (4-methyl-3-nitrobenzaldehyde), catalyst indium(III) trifluoromethanesulfonate | Efficient yields (63–81%) of substituted derivatives |

| 4 | Hydrolysis and crystallization | Acid or base hydrolysis; crystallization in toluene/acetic acid mixture | Crystallization improves purity, solvent choice critical |

Purification and Characterization

- Crystallization is a key purification step, typically performed by heating the crude acid in a solvent or solvent mixture (e.g., toluene and acetic acid) to induce crystallization.

- The purified compound exhibits sharp melting points and characteristic spectroscopic signatures (IR, ^1H NMR, MS).

- Analytical methods confirm the absence of isomeric impurities and by-products such as CATA (chlorinated impurities).

Summary of Research Findings and Data Integration

- The preparation method described in patent US20030139606A1 provides a robust, scalable synthesis with high purity and yield, minimizing problematic by-products.

- The use of mild reaction conditions and selective catalysts (e.g., indium(III) trifluoromethanesulfonate) enhances the efficiency of aromatic substitution steps.

- Crystallization solvents and conditions are critical for obtaining pharmaceutically acceptable quality of the acid.

- The compound’s biological activities, including enzyme inhibition and potential anti-inflammatory effects, underline the importance of obtaining high-purity material for further pharmacological studies.

Chemical Reactions Analysis

Reduction Reactions

The nitro group and carboxylic acid functionality are primary sites for reduction:

The nitro-to-amine reduction is critical for generating intermediates with biological relevance, such as amino derivatives for drug discovery . Carboxylic acid reduction to alcohols is less common but enables further functionalization .

Electrophilic Substitution

The methyl and nitro groups on the phenyl ring direct electrophilic substitution:

Bromination occurs preferentially at the ortho position relative to the nitro group due to its electron-withdrawing effects . Nitration under strongly acidic conditions introduces a second nitro group.

Carboxylic Acid Derivatives

The carboxylic acid undergoes typical transformations:

Ester derivatives are often synthesized to improve bioavailability, while amides are explored for enzyme inhibition .

Oxidation Reactions

Controlled oxidation targets specific functional groups:

Methyl group oxidation to carboxylic acids expands the molecule’s polarity, while ring oxidation is rare and typically requires harsh conditions .

Cycloaddition and Ring Modifications

The isoxazole ring participates in cycloaddition reactions:

| Reaction | Conditions | Product | References |

|---|---|---|---|

| Diels-Alder reaction | Maleic anhydride, reflux | Fused bicyclic adduct |

These reactions are less explored but offer routes to complex heterocycles for materials science .

Key Research Findings

-

Anticancer Activity : Brominated derivatives show IC₅₀ values of 12–18 µM against breast cancer cell lines (MCF-7) .

-

Enzyme Inhibition : Amide derivatives exhibit >80% inhibition of COX-2 at 10 µM .

-

Synthetic Utility : The carboxylic acid serves as a precursor for 220+ derivatives in SAR studies targeting transcriptional regulators .

Scientific Research Applications

5-Methyl-3-(4-methyl-3-nitrophenyl)isoxazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its potential anti-inflammatory and anticancer properties.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(4-methyl-3-nitrophenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Physicochemical and Analytical Comparisons

Melting Points :

- Amide derivatives (e.g., 39g in ) show higher melting points (129.6–132.4°C) than carboxylic acid precursors due to intermolecular hydrogen bonding .

- The target compound’s melting point is unreported, but analogues with nitro groups (e.g., 41a in ) typically exhibit higher thermal stability than methyl-substituted variants.

Chromatographic Behavior :

- Reverse-phase HPLC (e.g., ) effectively separates thienyl- and nitrophenyl-substituted isoxazoles. The nitro group’s polarity increases retention time compared to methyl or halogen substituents .

Biological Activity

5-Methyl-3-(4-methyl-3-nitrophenyl)isoxazole-4-carboxylic acid, a heterocyclic compound with the molecular formula C₁₁H₈N₂O₅, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by an isoxazole ring structure, which includes a methyl group, a carboxylic acid group at the 4-position, and a para-substituted nitrophenyl group. The presence of these functional groups contributes to its chemical reactivity and biological activity. The molecular weight of this compound is approximately 248.19 g/mol.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to modulate various inflammatory pathways, potentially acting as an inhibitor of pro-inflammatory cytokines. The nitro group is believed to enhance its interaction with biological targets, influencing electron distribution and thus modulating protein activity.

Anticancer Activity

This compound has demonstrated cytotoxic effects against several cancer cell lines. In vitro studies have revealed that it can induce apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The compound's efficacy was assessed through IC50 values, indicating its potency in inhibiting cell growth:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 0.65 | Induces apoptosis |

| MEL-8 | 2.41 | Induces apoptosis |

These findings suggest that the compound may serve as a lead for developing novel anticancer agents .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Protein Interaction : Interaction studies have shown that it can modulate the activity of various proteins and enzymes, influencing transcription factors and signaling pathways.

- Apoptosis Induction : Flow cytometry assays have confirmed that the compound acts as a potent inducer of apoptosis in sensitive cancer cell lines, likely through the activation of caspases and upregulation of p53 .

- Inhibition of Cell Proliferation : The compound has been observed to inhibit cell proliferation in a dose-dependent manner across various cancer types .

Case Studies

Several studies have highlighted the potential applications of this compound in drug discovery:

- Study on Anticancer Activity : A comparative study evaluated the cytotoxicity of this compound against standard chemotherapeutics like doxorubicin. The results indicated that while it exhibited lower potency than doxorubicin, its unique mechanism warrants further exploration for potential combination therapies .

- Inflammation Model Studies : In animal models of inflammation, this compound demonstrated significant reductions in inflammatory markers, suggesting its utility in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methyl-3-(4-methyl-3-nitrophenyl)isoxazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., HBTU) with DIPEA as a base in DMF, as demonstrated in the synthesis of structurally similar isoxazole derivatives . Optimization involves Design of Experiments (DoE) to evaluate factors like temperature, stoichiometry, and solvent polarity. Statistical methods (e.g., response surface methodology) minimize experimental runs while maximizing yield and purity .

Q. What safety protocols are critical during handling and storage of nitro-substituted isoxazole derivatives?

- Methodology : Avoid inhalation and skin contact by using PPE (gloves, lab coats, fume hoods). Store in airtight containers at 0°C–6°C to prevent degradation . Nitro groups may pose explosion risks under heat; use inert atmospheres during high-temperature reactions .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

- Methodology :

- NMR : Compare aromatic proton signals (δ 7.5–8.5 ppm for nitroaryl groups) and isoxazole methyl protons (δ 2.3–2.6 ppm) .

- IR : Look for carbonyl (C=O) stretches near 1700 cm⁻¹ and nitro (NO₂) asymmetric stretches at 1520–1350 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling predict reactivity and regioselectivity in isoxazole derivatives?

- Methodology : Quantum chemical calculations (e.g., DFT) model reaction pathways, identifying transition states and intermediates. Institutions like ICReDD combine computational screening with experimental validation to prioritize synthetic routes . For example, evaluate the nitro group’s electron-withdrawing effects on isoxazole ring stability.

Q. What strategies resolve contradictions in biological activity data for structurally similar isoxazole compounds?

- Methodology :

- Meta-analysis : Compare datasets from multiple studies (e.g., IC₅₀ values in enzyme inhibition assays) .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing nitro with methoxy) and correlate changes with activity trends .

Q. How can membrane separation technologies purify this compound from reaction byproducts?

- Methodology : Use nanofiltration membranes with molecular weight cutoffs (MWCO) tailored to the compound’s size (~219.19 g/mol). Solvent-resistant membranes (e.g., polyimide) minimize organic solvent degradation .

Data Contradiction and Analysis

Q. Why do melting points vary across studies for nitro-substituted isoxazoles?

- Analysis : Variations arise from impurities (e.g., residual solvents) or polymorphic forms. Standardize recrystallization solvents (e.g., MeOH/2-propanol/ethyl acetate) and use DSC to confirm purity .

Methodological Tools

Q. What experimental frameworks integrate high-throughput screening for isoxazole derivative libraries?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.